molecular formula C10H15Cl2N3O B2533723 (S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride CAS No. 1349699-70-2

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride

Cat. No.: B2533723
CAS No.: 1349699-70-2
M. Wt: 264.15
InChI Key: DTWVYJHUIDJBBX-WWPIYYJJSA-N
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Description

(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride is a useful research compound. Its molecular formula is C10H15Cl2N3O and its molecular weight is 264.15. The purity is usually 95%.
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Scientific Research Applications

Enzyme Activity Modulation

Research into the enzyme family known as pyridine nucleotide-disulfide oxidoreductases, which includes dihydrolipoamide dehydrogenase (E3), indicates a broad interest in compounds that can influence enzyme activity. E3 plays a critical role in various metabolic pathways, including the oxidative decarboxylation of alpha-keto acids. Compounds similar to "(S)-(3-Aminopyrrolidin-1-yl)(pyridin-3-yl)methanone dihydrochloride" could potentially serve as modulators of enzyme activity, offering insights into enzyme function, mechanism, and therapeutic targeting for metabolic diseases (Carothers, Pons, & Patel, 1989).

Surface Functionalization

The chemical versatility of pyrrolidone and its derivatives, as reviewed in the literature, showcases their utility in surface chemistry for creating functional materials with tailored properties. Such compounds can be used to modify surfaces, enhancing solubility, compatibility, and solvency, which is crucial in the development of sensors, catalysts, and biocompatible materials. The structure of "this compound" suggests potential applications in surface functionalization, where its specific functional groups could interact with various substrates for enhanced performance or specificity (Login, 1995).

Development of Pharmaceutical Agents

In pharmaceutical research, the synthesis and functional exploration of compounds with complex molecular architectures, such as "this compound," are pivotal. These compounds are often investigated for their potential as drug candidates or as intermediates in drug synthesis. For example, the review on the development of (S)-clopidogrel highlights the importance of stereochemically pure enantiomers in drug efficacy and safety, suggesting that similarly complex compounds could be synthesized and evaluated for a range of pharmacological activities, including antithrombotic and antiplatelet functions (Saeed et al., 2017).

Properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWVYJHUIDJBBX-WWPIYYJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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